![molecular formula C23H21N7O3S2 B2490912 N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1039041-39-8](/img/structure/B2490912.png)
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. For example, pyrazole-acetamide derivatives can be synthesized and then used to construct coordination complexes with metals such as Co(II) and Cu(II) through reactions involving various functional groups and conditions (K. Chkirate et al., 2019). These steps highlight the complexity and precision required in synthesizing molecules with specific structural features.
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, compounds with quinazoline and pyrazole moieties have been characterized to determine their conformation and interaction with metals, providing insights into their structural complexity and potential functionalities (S. Kovalenko et al., 2012).
Chemical Reactions and Properties
The reactivity of complex molecules can vary significantly based on their functional groups and overall structure. For example, the synthesis of novel compounds often explores their reactivity towards various reagents to form new bonds and structures, demonstrating the versatile chemical behavior of these molecules (I. Yushyn et al., 2022).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of compounds under different conditions. These properties are determined through experimental measurements and provide essential information for the application and handling of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability, and degradation pathways, are fundamental for predicting the compound's behavior in various environments and reactions. For example, the antioxidant activity of ligands and their metal complexes can be assessed to determine their potential utility in various applications (K. Chkirate et al., 2019).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives, including compounds structurally similar to N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide, revealed their application in synthesizing Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activities through various in vitro assays, showing significant antioxidant potential. This suggests their potential utility in developing antioxidant agents (Chkirate et al., 2019).
Anticancer Activity
Compounds with structural features related to the query chemical have shown notable anticancer activities. For instance, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated considerable cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. This indicates the potential of such compounds in anticancer drug development (Kovalenko et al., 2012).
Antimicrobial Agents
New derivatives of thiazolidin-4-one, structurally akin to the subject compound, were synthesized to assess their antimicrobial efficacy. These derivatives displayed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).
Multi-Target Pharmacological Applications
Research into heterocyclic compounds, including pyrazole and 1,3,4-oxadiazole novel derivatives, highlighted their computational and pharmacological potential across various biological activities. These compounds were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing broad pharmacological applications. Their diverse activity profiles suggest their utility in developing multi-target therapeutic agents (Faheem, 2018).
Propiedades
IUPAC Name |
2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3S2/c1-13-9-18(29-28-13)27-20(32)12-35-23-26-16-7-3-2-6-15(16)21-25-17(22(33)30(21)23)10-19(31)24-11-14-5-4-8-34-14/h2-9,17H,10-12H2,1H3,(H,24,31)(H2,27,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXHCOBVSJTKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

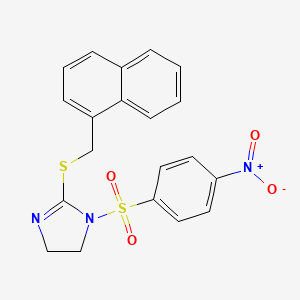
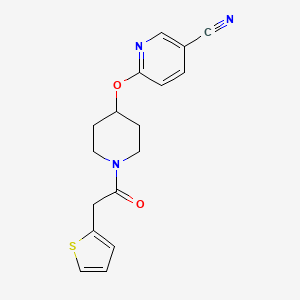
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)
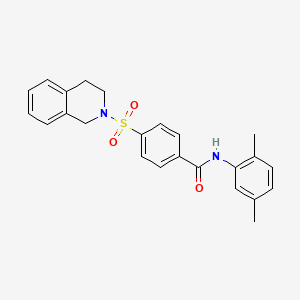
![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490840.png)
![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)
![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)
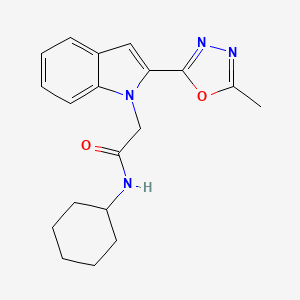
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)
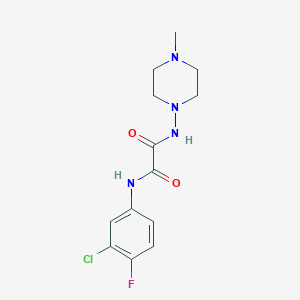
![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)
![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)
![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)